4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine

Description

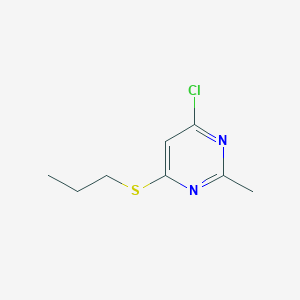

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine at position 4, a methyl group at position 2, and a propylsulfanyl moiety at position 5. Pyrimidines are integral to medicinal and materials chemistry due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . This compound’s unique substitution pattern positions it as a candidate for drug development, agrochemicals, or functional materials.

Properties

Molecular Formula |

C8H11ClN2S |

|---|---|

Molecular Weight |

202.71 g/mol |

IUPAC Name |

4-chloro-2-methyl-6-propylsulfanylpyrimidine |

InChI |

InChI=1S/C8H11ClN2S/c1-3-4-12-8-5-7(9)10-6(2)11-8/h5H,3-4H2,1-2H3 |

InChI Key |

FGVBKTCSBZIRIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC(=NC(=N1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with propyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the chlorine atom with the propylsulfanyl group. The reaction is usually conducted under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the propylsulfanyl group.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

Substitution Reactions: Various substituted pyrimidine derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine is a heterocyclic organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and agriculture. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Pharmaceutical Development

The unique structure of this compound suggests potential as a therapeutic agent targeting specific diseases. Research indicates that compounds with similar pyrimidine structures often exhibit notable biological activities, including:

- Anticancer Activity : The compound may interact with biological targets implicated in cancer progression, potentially serving as an effective treatment for various cancers such as prostate cancer and lung cancer .

- Anti-inflammatory Properties : It may modulate immune responses, which is crucial in treating autoimmune disorders and inflammatory diseases .

Case Studies

- Cancer Treatment : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting tumor growth by blocking specific receptors associated with cancer progression. The modulation of immune responses via these compounds demonstrated promise in experimental models .

- Inflammatory Diseases : Research has shown that dual receptor antagonists derived from pyrimidine compounds can reduce inflammation in conditions like multiple sclerosis and rheumatoid arthritis, indicating the therapeutic potential of this compound in these areas .

Pesticide Development

The compound's structural characteristics lend themselves to applications in agriculture, particularly as a pesticide or herbicide. Its reactivity profile allows for the development of derivatives that can target specific pests or plant diseases effectively.

- Targeted Action : The unique functional groups may enhance selectivity towards certain pests while minimizing harm to beneficial organisms.

Research Findings

Studies have indicated that similar compounds can exhibit herbicidal properties, suggesting that this compound could be explored further for agricultural uses.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine

- Substituents : 4-Cl, 2-aryl-sulfanyl (complex piperidine derivative), 6-OCH₃.

- The bulky 2-position substituent may hinder synthetic scalability but could improve target specificity in biological systems.

- Applications : Such structurally complex derivatives are often explored in drug discovery for kinase inhibition (e.g., Gleevec analogs) .

6-Chloro-4-hydroxypyrimidine

- Substituents : 6-Cl, 4-OH.

- Key Differences :

- Applications : Common as a precursor for antimetabolites or herbicides due to its reactivity .

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Substituents : 4-aryl-F, 2-SO₂Me, 5-COOMe.

- Key Differences: The methylsulfonyl group is strongly electron-withdrawing, enhancing stability but reducing nucleophilic substitution reactivity compared to the propylsulfanyl group .

- Applications : Explored in crystal engineering and as intermediates for fluorinated pharmaceuticals .

N-[6-(Propylsulfanyl)-1H-benzimidazol-2-yl]hydrazinecarboxamide Derivatives

- Substituents : Benzimidazole core with propylsulfanyl and semicarbazone groups.

- Benzimidazole derivatives exhibit α-glucosidase inhibition (IC₅₀ = 12.88–44.35 μg/mL), hinting that the propylsulfanyl group may enhance enzyme binding .

- Applications : Antidiabetic agents, leveraging sulfur’s role in enzyme inhibition .

Comparative Analysis Table

*Estimated logP values based on substituent contributions.

Biological Activity

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the current understanding of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃ClN₂S

- Molecular Weight : 202.73 g/mol

- Chemical Structure : The compound features a chloro group at the 4-position, a methyl group at the 2-position, and a propylthio group at the 6-position of the pyrimidine ring.

Biological Activity Overview

The biological activity of this compound primarily includes:

- Antimicrobial Activity : Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antibacterial properties against various strains of bacteria.

- Anticancer Potential : Preliminary studies suggest that pyrimidine derivatives can inhibit cell proliferation in certain cancer cell lines.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study highlighted that similar pyrimidine compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were determined, showing promising results compared to standard antibiotics like Streptomycin .

- Table 1 summarizes the antibacterial activity of related pyrimidine compounds:

Compound Target Bacteria Inhibition Zone (mm) MIC (µg/mL) Compound A (similar structure) S. aureus 16 32 Compound B (similar structure) E. coli 14 64 This compound B. cereus TBD TBD - Antifungal Activity :

Anticancer Activity

Research into the anticancer effects of pyrimidines has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

- A study on related compounds demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound X (related structure) | A431 (vulvar carcinoma) | 15 |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and cellular processes in cancer cells. The presence of electron-withdrawing groups like chlorine enhances its reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.